molecular formula C9H10ClNO6S2 B1357264 Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 906522-87-0

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B1357264
CAS No.: 906522-87-0
M. Wt: 327.8 g/mol
InChI Key: SHOKLCGTXCHVRZ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate (CAS: 906522-87-0) is a sulfamoyl-substituted thiophene derivative with a molecular formula of C₉H₁₀ClNO₆S₂ and a molecular weight of 327.75 g/mol . Structurally, it features a thiophene ring substituted at the 3-position with a sulfamoyl group linked to a 2-methoxy-2-oxoethyl moiety and at the 5-position with a chlorine atom. The methyl ester at the 2-position enhances its stability and lipophilicity, making it a key intermediate in pharmaceutical synthesis. This compound is notably associated with Lornoxicam, a nonsteroidal anti-inflammatory drug (NSAID), where it is identified as a synthesis intermediate or impurity . Its design leverages the sulfamoyl group’s role in hydrogen bonding and target interactions, common in enzyme inhibitors and receptor modulators .

Properties

IUPAC Name

methyl 5-chloro-3-[(2-methoxy-2-oxoethyl)sulfamoyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO6S2/c1-16-7(12)4-11-19(14,15)5-3-6(10)18-8(5)9(13)17-2/h3,11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOKLCGTXCHVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=C(SC(=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501133891
Record name Methyl 5-chloro-3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-2-thiophenecarboxylate
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Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906522-87-0
Record name Methyl 5-chloro-3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-2-thiophenecarboxylate
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Record name Methyl 5-chloro-3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-2-thiophenecarboxylate
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Record name 2-Thiophenecarboxylic acid, 5-chloro-3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester
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Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate is primarily recognized as an intermediate in the synthesis of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID). Lornoxicam is used for its analgesic and anti-inflammatory properties, making this compound crucial in the pharmaceutical manufacturing process . The synthesis pathway typically involves several steps where this compound serves as a key building block.

2. Antimicrobial Activity

Research indicates that compounds related to this compound exhibit antimicrobial properties. The presence of the sulfamoyl group is significant in enhancing the antimicrobial efficacy against various pathogens. Studies have shown that derivatives of thiophene compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Case Study 1: Synthesis of Lornoxicam

In a study focused on the synthesis of lornoxicam, this compound was utilized as an essential intermediate. The researchers highlighted the efficiency of this compound in facilitating the formation of lornoxicam with improved yield and purity compared to other synthetic routes .

Case Study 2: Antimicrobial Testing

A recent investigation evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The results demonstrated significant activity against Gram-positive bacteria, supporting further exploration into its potential as an antimicrobial agent .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Activity References
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate C₉H₁₀ClNO₆S₂ 327.75 5-Cl, 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl), 2-COOCH₃ Lornoxicam intermediate; NSAID impurity
Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate C₉H₁₁NO₇S₂ 309.32 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl), 2-COOCH₃ Building block for heterocyclic synthesis; esterase modulation
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate C₈H₉ClNO₅S₂ 283.75 5-Cl, 3-(N-methylsulfamoyl), 2-COOCH₃ Pharmaceutical intermediate; antifungal/antibacterial potential
ST247 (PPARδ Inhibitor) C₁₄H₁₆N₂O₅S₂ 356.42 3-(N-(4-hexylamino-2-methoxyphenyl)sulfamoyl), 2-COOCH₃ PPARδ antagonist; metabolic disorder research
Thifensulfuron-methyl C₁₂H₁₃N₅O₆S₂ 387.39 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl], 2-COOCH₃ Herbicide; acetolactate synthase inhibition
Methyl 5-chloro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate C₁₆H₁₇ClNO₈S₂ 450.89 5-Cl, 3-(3,4,5-trimethoxyphenylsulfamoyl), 2-COOCH₃ Anticancer research (tubulin inhibition)

Key Comparative Insights

Thifensulfuron-methyl replaces the thiophene’s sulfamoyl with a triazine-carbamoyl group, shifting activity from anti-inflammatory to herbicidal by targeting plant-specific enzymes .

Pharmacological vs. Agricultural Applications :

  • The PPARδ inhibitor ST247 shares the thiophene-2-carboxylate core but incorporates a bulkier aryl-sulfamoyl group, enabling nuclear receptor antagonism critical for metabolic studies .
  • In contrast, Methyl 5-chloro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate ’s trimethoxyphenyl moiety enhances tubulin-binding affinity, highlighting substituent-driven divergence into anticancer applications .

Synthetic Utility :

  • The unsubstituted analog (Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate) lacks the 5-chloro group, reducing steric hindrance and making it a versatile intermediate for further derivatization .

Biological Activity

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate (CAS No. 906522-87-0) is a synthetic compound with potential biological activities. It belongs to the thiophene family, which is known for diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H10_{10}ClN2_{2}O6_6S2_2
  • Molecular Weight : 327.76 g/mol
  • Structure : The compound features a thiophene ring with a chloro substituent and a sulfamoyl group attached to an oxoethyl side chain.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiophene derivatives. For instance, compounds similar in structure to this compound have shown promising results against various bacterial strains.

  • Mechanism of Action : The antibacterial activity is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Case Study : A related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 3.125 mg/mL against XDR Salmonella Typhi, indicating significant efficacy compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

Thiophene derivatives have also been explored for their anticancer potential.

  • Mechanism of Action : The anticancer effects are believed to arise from the induction of apoptosis in cancer cells and inhibition of tumor cell proliferation.
  • Research Findings : In vitro studies have shown that certain thiophene-based compounds exhibit cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and A-549 (lung cancer). These compounds often interact with specific cellular targets leading to cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives. The presence of specific functional groups, such as the sulfamoyl and methoxy groups, significantly influences the biological activity.

CompoundStructural FeaturesMIC (mg/mL)Activity
Compound AThiophene ring + sulfamoyl3.125Antibacterial
Compound BThiophene ring + oxoethyl5.0Anticancer

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available thiophene derivatives. The process includes:

  • Formation of Thiophene Derivative : Starting with a substituted thiophene carboxylic acid.
  • Sulfamoylation : Introducing the sulfamoyl group through nucleophilic substitution reactions.
  • Final Esterification : Converting the carboxylic acid into the corresponding methyl ester.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate, and how is its structural integrity confirmed?

Methodological Answer:
The compound is typically synthesized via sulfamoylation of a thiophene precursor. A key route involves reacting 5-chlorothiophene-2-carboxylate derivatives with sulfamoyl chloride intermediates under controlled anhydrous conditions. For example, the N-(2-methoxy-2-oxoethyl)sulfamoyl group is introduced through nucleophilic substitution or coupling reactions. Post-synthesis, structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR verify substituent positions, with characteristic shifts for the sulfamoyl group (~3.3 ppm for methoxy protons) and thiophene backbone.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed m/z 293.31 for [M+H]+^+ ).
  • Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1700 cm1^{-1} confirm ester carbonyl groups, while sulfonamide N-H stretches appear near 3300 cm1^{-1} .

Advanced: What impurities are commonly observed during synthesis, and how can they be resolved using chromatographic techniques?

Methodological Answer:
Common impurities include:

  • Unreacted sulfamoyl chloride intermediates (detected via LC-MS).
  • Regioisomeric byproducts from competing sulfamoylation at alternative thiophene positions.
  • Hydrolysis products (e.g., free carboxylic acids under moisture exposure).

Resolution:

  • Reverse-Phase HPLC with UV/Vis Detection: A C18 column (5 µm, 250 mm × 4.6 mm) using a gradient of acetonitrile/water (0.1% formic acid) achieves baseline separation. Impurities elute earlier (lower retention) than the target compound due to reduced hydrophobicity .
  • LC-MS/MS: Identifies trace impurities by fragmentation patterns (e.g., m/z 277 for dechlorinated byproducts).

Basic: How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization: Vapor diffusion with solvents like ethyl acetate/hexane yields suitable crystals.
  • Data Collection: A diffractometer (e.g., Bruker D8 Venture) collects reflections at low temperature (100 K) to minimize thermal motion.
  • Refinement: SHELX programs (e.g., SHELXL) refine atomic coordinates and thermal parameters. WinGX provides a graphical interface for Fourier map analysis and disorder modeling .

Advanced: How can computational modeling predict the compound’s interaction with cyclooxygenase (COX) enzymes, given its structural similarity to Lornoxicam?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): The compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level) is docked into COX-2’s active site (PDB ID: 5KIR). Key interactions include:
    • Hydrogen bonding between the sulfamoyl group and Arg120.
    • π-Stacking of the thiophene ring with Tyr385.
  • Molecular Dynamics (MD) Simulations (GROMACS): Assess binding stability over 100 ns, calculating root-mean-square deviation (RMSD) to validate pose retention .

Advanced: What experimental design is optimal for assessing its stability under hydrolytic and oxidative conditions?

Methodological Answer:

  • Hydrolytic Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Withdraw aliquots at 0, 6, 12, 24, and 48 h. Analyze via HPLC for degradation (e.g., ester hydrolysis to carboxylic acid).
  • Oxidative Stability: Expose to 3% H2_2O2_2 at 40°C. Monitor sulfamoyl group oxidation to sulfonic acid derivatives using LC-MS.
  • Light Stability: Use a photostability chamber (ICH Q1B guidelines) to identify photodegradants .

Basic: What ecotoxicological parameters are critical for safety profiling, and how are they determined?

Methodological Answer:

  • Acute Aquatic Toxicity:
    • Fish LC50_{50}: OECD Test Guideline 203 exposes zebrafish to 0.1–10 mg/L for 96 hr.
    • Daphnia EC50_{50}: OECD 202 evaluates immobilization at 24–48 hr (reported >0.574 mg/L) .
  • Chronic Toxicity: Algal growth inhibition (OECD 201) assesses effects on Pseudokirchneriella subcapitata.

Advanced: How does modifying the sulfamoyl substituent (e.g., N-alkyl vs. N-aryl) impact bioactivity?

Methodological Answer:

  • Comparative SAR Study: Synthesize analogs with varying sulfamoyl groups (e.g., N-methyl, N-phenyl).
  • In Vitro COX-1/COX-2 Inhibition Assay: Use ELISA to measure prostaglandin E2_2 (PGE2_2) levels in human whole blood.
    • Results: N-(2-methoxy-2-oxoethyl) shows higher COX-2 selectivity (IC50_{50} ~0.1 µM) than N-methyl derivatives, attributed to enhanced hydrogen bonding with COX-2’s hydrophilic pocket .

Basic: What regulatory considerations apply to its use in pharmaceutical research?

Methodological Answer:

  • REACH Compliance: Requires submission of tonnage-dependent data (e.g., ≥1 tonne/year) on ecotoxicity and genotoxicity .
  • ICH Guidelines: Stability testing (Q1A–Q1E) ensures batch consistency.
  • Genotoxicity Screening: Ames test (OECD 471) and micronucleus assay (OECD 487) assess mutagenic potential .

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